Phenylpropanolamine hydrochloride

描述

DL-去甲麻黄碱(盐酸盐),也称为(±)-苯丙醇胺盐酸盐,是一种混合作用的拟交感神经胺。它是一种精神活性安非他明,可作为强效的去甲肾上腺素释放剂。 这种化合物通常用于各种药物制剂,尤其是在减充血剂和食欲抑制剂中 .

准备方法

合成路线和反应条件: DL-去甲麻黄碱(盐酸盐)可以通过多种方法合成。 一种常见的方法是使用手性Rh配合物(如(S,S)-或(R,R)-Cp*RhCl(TsDPEN)和甲酸)对消旋的1-羟基-1-苯基丙烷-2-酮进行非对映选择性转移氢化(ATH) 。该方法允许对去甲麻黄碱和去甲伪麻黄碱进行立体选择性制备。

工业生产方法: DL-去甲麻黄碱(盐酸盐)的工业生产通常涉及使用类似的非对映选择性氢化技术进行大规模化学合成。 该工艺针对高产率和纯度进行了优化,确保最终产品符合药物标准 .

化学反应分析

反应类型: DL-去甲麻黄碱(盐酸盐)会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的酮或醛。

还原: 它可以被还原形成仲胺。

取代: 亲核取代反应可以发生,导致形成各种衍生物。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 经常使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 在碱性或酸性条件下使用诸如卤代烷和酰氯之类的试剂。

主要形成的产物:

氧化: 形成苯丙酮。

还原: 形成仲胺。

取代: 形成N-烷基或N-酰基衍生物

科学研究应用

Nasal Decongestant

PPA is commonly found in over-the-counter medications for nasal congestion. It acts as a decongestant by constricting blood vessels in the nasal passages, leading to reduced swelling and congestion. A study indicated that PPA effectively alleviates symptoms of nasal congestion in patients with upper respiratory infections .

Appetite Suppressant

Historically, PPA was included in weight loss products due to its appetite-suppressing effects. However, its safety has come under scrutiny following studies linking its use to an increased risk of hemorrhagic stroke, particularly among women . The FDA has since recommended against the use of PPA in diet aids.

Spectrophotometric Methods

A novel spectrophotometric method has been developed for the determination of PPA in pharmaceutical formulations. This method involves the reaction of PPA with 2,3,5,6-tetrachloro-1,4-benzoquinone, resulting in a colored derivative that can be quantitatively analyzed at 650 nm. The method demonstrated good recovery rates and precision when applied to commercial dosage forms like tablets and syrups .

High-Performance Liquid Chromatography (HPLC)

HPLC has been employed to analyze PPA concentrations in biological fluids. This method provides high sensitivity and specificity for monitoring PPA levels post-administration, facilitating pharmacokinetic studies and bioavailability assessments . The dissolution profiles of sustained-release formulations have also been evaluated using HPLC techniques.

Pressor Effects

PPA is known to induce significant increases in blood pressure due to its sympathomimetic properties. Clinical studies have documented marked pressor responses in individuals with orthostatic hypotension when administered PPA, raising concerns about its cardiovascular safety profile .

Risk of Hemorrhagic Stroke

The most critical safety concern regarding PPA is its association with an elevated risk of hemorrhagic stroke. A case-control study revealed a significant correlation between recent use of PPA and the occurrence of strokes among women . As a result, many products containing PPA have been reformulated or withdrawn from the market.

Case Studies and Research Findings

作用机制

DL-去甲麻黄碱(盐酸盐)通过充当去甲肾上腺素释放剂来发挥其作用。它刺激α-肾上腺素受体,导致血管收缩和血压升高。此外,它作用于β-肾上腺素受体,导致心率和收缩力增加。 该化合物在这些受体上的活性使其在治疗低血压和鼻塞等疾病中有效 .

相似化合物的比较

DL-去甲麻黄碱(盐酸盐)与其他拟交感神经胺类似,例如:

麻黄碱: 两种化合物都充当去甲肾上腺素释放剂,但麻黄碱对β-肾上腺素受体的作用更明显。

伪麻黄碱: 结构和功能相似,但伪麻黄碱对中枢神经系统的刺激潜力较低。

苯丙醇胺: 具有相似的药理特性,但与更高的发生心血管不良反应的风险有关 .

DL-去甲麻黄碱(盐酸盐)由于其对α-和β-肾上腺素受体均衡的活性而脱颖而出,使其在研究和治疗应用中成为一种多功能化合物。

生物活性

Phenylpropanolamine hydrochloride (PPA) is a sympathomimetic amine that has been widely used in over-the-counter medications for nasal congestion and as an appetite suppressant. However, its biological activity has raised significant safety concerns, particularly regarding cardiovascular effects and the risk of hemorrhagic stroke. This article explores the mechanisms of action, pharmacokinetics, clinical studies, and safety profile of PPA.

PPA primarily exerts its effects through:

- Adrenergic Receptor Activation : PPA acts mainly as an indirect sympathomimetic , promoting the release of norepinephrine, which subsequently activates alpha and beta-adrenergic receptors. This leads to vasoconstriction and increased heart rate .

- Alpha-Adrenergic Activity : The stimulation of alpha-adrenergic receptors results in decreased nasal congestion by causing vasoconstriction in the nasal mucosa .

- Beta-Adrenergic Activity : PPA has a lesser effect on beta-adrenergic receptors, which can lead to increased heart rate and contractility .

Pharmacokinetics

The pharmacokinetic profile of PPA includes:

- Absorption : Approximately 38% bioavailability due to first-pass metabolism.

- Half-life : Ranges from 2.1 to 3.4 hours.

- Volume of Distribution : Estimated at 3.0 to 4.5 L/kg.

- Protein Binding : Approximately 20% .

Blood Pressure Effects

A systematic review indicated that PPA causes a statistically significant increase in systolic blood pressure (SBP) by an average of 5.5 mmHg and diastolic blood pressure (DBP) by 4.1 mmHg . The pressor effect was found to be more pronounced in immediate-release formulations compared to sustained-release ones.

Hemorrhagic Stroke Risk

A pivotal case-control study linked PPA use to an increased risk of hemorrhagic stroke, particularly among women using it for weight control or as a nasal decongestant within three days of use. The study involved 702 cases matched with 1,376 controls, revealing a concerning association that led the FDA to request the withdrawal of PPA from the market .

Safety Profile

Due to its association with serious adverse effects, including hemorrhagic stroke, the FDA issued warnings regarding PPA's safety. The drug was officially removed from many formulations due to these risks .

Adverse Effects

Common adverse effects associated with PPA include:

- Increased blood pressure

- Tachycardia

- Nervousness

- Dizziness

- Insomnia

属性

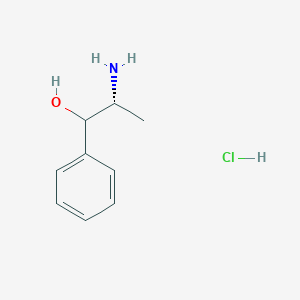

IUPAC Name |

(1S,2R)-2-amino-1-phenylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWNLSQWJMTVGJ-PRCZDLBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C1=CC=CC=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO.ClH, C9H14ClNO | |

| Record name | PHENYLPROPANOLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20905 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40626-29-7 | |

| Record name | Benzenemethanol, α-[(1R)-1-aminoethyl]-, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40626-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2025896 | |

| Record name | alpha-(1-Aminoethyl)benzyl alcohol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenylpropanolamine hydrochloride is an odorless white to creamy-white crystalline powder. Bitter taste. pH (3% solution):4.5-6. pH (10% solution) 4.2-5.5. (NTP, 1992) | |

| Record name | PHENYLPROPANOLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20905 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |

| Record name | PHENYLPROPANOLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20905 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

154-41-6, 40626-29-7 | |

| Record name | PHENYLPROPANOLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20905 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylpropanolamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylpropanolamine hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040626297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, .alpha.-[(1R)-1-aminoethyl]-, hydrochloride (1:1), (.alpha.S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-(1-Aminoethyl)benzyl alcohol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [S-(R*,S*)]-α-(1-aminoethyl)benzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-α-(1-aminoethyl)benzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLPROPANOLAMINE HYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/184M412SJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

381 to 385 °F (NTP, 1992) | |

| Record name | PHENYLPROPANOLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20905 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。